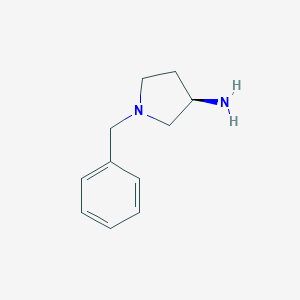

(R)-(-)-1-Benzyl-3-aminopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364011 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114715-39-8 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in process design, quality control, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3R)-1-benzylpyrrolidin-3-amine |

| Synonyms | R-BAP, (R)-3-Amino-1-benzylpyrrolidine |

| CAS Number | 114715-39-8 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | N[C@@H]1CCN(CC2=CC=CC=C2)C1 |

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Conditions |

| Appearance | Clear colorless to yellow liquid | Ambient |

| Boiling Point | 278-279 °C[1] | a.t.m. |

| 101-103 °C | 3 mmHg | |

| Density | 1.064 g/mL[1] | 25 °C |

| Refractive Index (n_D) | 1.5450[1] | 20 °C |

| Optical Rotation ([α]_D) | -1.99° (neat)[1] | 20 °C |

| Solubility | Slightly soluble in water | Ambient |

| Flash Point | >110 °C (>230 °F) | Closed Cup |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. Below are detailed methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For non-volatile liquids, this is often determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method [2]

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle or oil bath.

-

Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

Calculation:

-

Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water

-

Density of the sample (ρ_sample) = (m₃ - m₁) / V

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is useful for identification and purity assessment.

Methodology: Abbe Refractometer [3][4]

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance. It is a key property for characterizing enantiomers.

Methodology: Polarimeter [5][6]

-

Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank (the solvent used to dissolve the sample, or an empty cell for a neat liquid).

-

Sample Preparation: For a neat liquid like this compound, carefully fill a clean polarimeter cell, ensuring no air bubbles are present.

-

Measurement: Place the filled cell in the polarimeter.

-

Data Recording: Measure the angle of rotation (α). A negative value indicates levorotatory rotation.

-

Specific Rotation Calculation: The specific rotation [α] is a standardized value calculated using the following formula: [α] = α / (l * d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the neat liquid in g/mL.

-

Relevant Workflow: Chiral Resolution

This compound is often synthesized via the chiral resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. The following diagram illustrates a general workflow for such a process.

Caption: Chiral Resolution Workflow.

Conclusion

The data and protocols presented in this guide offer a foundational resource for professionals working with this compound. Accurate knowledge and application of these physical properties are essential for ensuring the success and reproducibility of research and development activities in the synthesis of novel chemical entities.

References

(R)-(-)-1-Benzyl-3-aminopyrrolidine chemical structure and stereochemistry

An In-depth Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine

Abstract: This document provides a comprehensive technical overview of this compound, a key chiral intermediate in the development of pharmaceutical agents. It covers the molecule's chemical structure, stereochemistry, and physicochemical properties. Detailed experimental protocols for its synthesis via reductive amination, subsequent chiral resolution using diastereomeric salt formation, and analytical methods for determining enantiomeric excess are provided. Furthermore, this guide illustrates its relevance in drug development by detailing the mechanism of action for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs for which this molecule is a critical building block.

Core Chemical Identity and Structure

This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with an amino group. The stereochemistry at the C-3 position is designated as (R), and the compound is levorotatory, indicated by the (-) sign in its name.

Chemical Structure and Stereochemistry

The structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine). The nitrogen atom (N-1) is attached to a benzyl group (-CH₂-Ph), and the carbon at the 3-position bears a primary amine (-NH₂). The chiral center is at the C-3 position of the pyrrolidine ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 114715-39-8 | [1] |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 278-279 °C (lit.) | [3][4] |

| Density | 1.064 g/mL at 25 °C (lit.) 1.024 g/mL at 25 °C | [3][4][5] |

| Refractive Index | n20/D 1.5450 (lit.) n20/D 1.5477 | [3][4][5] |

| Specific Rotation (α) | ~ -2.0° (neat) | [4] |

| Solubility | Slightly soluble in water | [1] |

| pKa | 9.74 ± 0.20 (Predicted) | [4] |

Table 2: Predicted NMR Spectral Data

Note: The following are predicted chemical shifts based on standard NMR correlation tables and data from structurally similar compounds. Experimental verification is recommended.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl (Ar-H) | 7.20 - 7.40 (m) | 127.0 - 140.0 |

| Benzyl (-CH₂-Ph) | ~ 3.60 (s) | ~ 60.0 |

| Pyrrolidine C3-H | ~ 3.50 (m) | ~ 55.0 |

| Pyrrolidine N-CH₂ (C2-H, C5-H) | 2.60 - 2.90 (m) | ~ 54.0, ~ 58.0 |

| Pyrrolidine C4-H₂ | 1.70 - 2.20 (m) | ~ 34.0 |

| Amine (-NH₂) | 1.50 - 2.00 (br s) | N/A |

Experimental Protocols

Synthesis and Chiral Resolution Workflow

The synthesis of enantiomerically pure this compound is typically achieved through the synthesis of a racemic mixture, followed by chiral resolution. A common pathway involves the reductive amination of a ketone precursor, followed by diastereomeric salt formation.

Caption: General workflow for the synthesis and resolution of this compound.

Protocol 1: Synthesis of Racemic (±)-1-Benzyl-3-aminopyrrolidine

This protocol describes the synthesis of the racemic amine from N-benzyl-3-pyrrolidinone via reductive amination.[6]

-

Reaction Setup: In a high-pressure reactor, charge N-benzyl-3-pyrrolidinone, a suitable solvent (e.g., methanol), and a source of ammonia (e.g., a solution of ammonia in methanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a temperature of 50-80 °C.

-

Reaction Monitoring: Maintain the reaction under vigorous stirring. Monitor the progress by tracking hydrogen uptake or by analytical techniques such as GC or TLC until the starting material is consumed.

-

Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield racemic (±)-1-Benzyl-3-aminopyrrolidine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of the racemic mixture using D-(-)-tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed.[7][8]

-

Dissolution: In a reaction vessel, dissolve racemic (±)-1-Benzyl-3-aminopyrrolidine (1.0 molar equivalent) in a suitable solvent, such as methanol or ethanol.

-

Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 molar equivalents) in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the stirred amine solution at room temperature. An exothermic reaction may be observed.

-

Crystallization: Stir the resulting mixture at room temperature. The less soluble diastereomeric salt, [(R)-amine]-[(D)-tartrate], will preferentially crystallize. The process can be allowed to proceed for several hours or overnight to maximize yield. Cooling the mixture in an ice bath can further promote crystallization.

-

Isolation of Salt: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor, which contains the more soluble [(S)-amine]-[(D)-tartrate] salt.

-

Liberation of Free Amine: Suspend the collected diastereomeric salt crystals in water. While stirring, add a strong base (e.g., 50% NaOH solution) dropwise until the solution becomes strongly basic (pH > 12), liberating the free amine.[7]

-

Extraction and Purification: Transfer the basic aqueous mixture to a separatory funnel and extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product. Purity can be further enhanced by vacuum distillation.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product is a critical quality parameter, typically determined by chiral chromatography.[9][10]

-

Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.

-

Chromatographic Conditions (Typical):

-

Chiral Column: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the CSP and elute at different retention times.

-

Calculation of Enantiomeric Excess (ee%): The ee is calculated from the integrated peak areas of the two enantiomers using the formula:

-

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

Application in Drug Development: Precursor to DPP-4 Inhibitors

This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral building block for more complex molecules. A prominent application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes mellitus. The (R)-3-aminopyrrolidine core is a common structural motif in many "gliptin" drugs.

Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released by the gut in response to food intake and play a vital role in glucose homeostasis. DPP-4 inhibitors block this enzymatic degradation, thereby prolonging the action of incretins.

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

The key effects of prolonging active incretin levels are:

-

Stimulation of Insulin Secretion: GLP-1 and GIP enhance glucose-dependent insulin secretion from pancreatic β-cells. This means insulin is released primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[11][12]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells.[11][12] Reduced glucagon leads to decreased hepatic glucose production, further contributing to lower blood glucose levels.[8][13]

-

Other Effects: GLP-1 also slows gastric emptying and promotes satiety, which can help in managing postprandial glucose spikes and body weight.

By providing the correct stereochemistry, this compound ensures that the final drug molecule has the optimal three-dimensional shape to bind effectively to the active site of the DPP-4 enzyme, leading to potent and selective inhibition.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uma.es [uma.es]

- 3. benchchem.com [benchchem.com]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. benchchem.com [benchchem.com]

- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral cyclic amine that serves as a crucial building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the stereochemistry at the C3 position make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and its application in drug discovery, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature. It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 114715-39-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 176.26 g/mol | [1][2][3][4] |

| Boiling Point | 278-279 °C (lit.) | [4] |

| Density | 1.064 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5450 (lit.) | [4] |

| Optical Activity ([α]20/D) | -1.99° (neat) | |

| Solubility | Slightly soluble in water. | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

Synthesis and Purification

The enantiomerically pure this compound is most commonly obtained through the chemical resolution of its racemic mixture.

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principle of diastereomeric salt formation and fractional crystallization.

Materials:

-

(±)-1-Benzyl-3-aminopyrrolidine

-

L-(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Filter paper

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic (±)-1-benzyl-3-aminopyrrolidine (1 equivalent) in methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 equivalents) in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, which should induce the crystallization of the diastereomeric salt. For optimal crystallization, the solution can be left to stand for several hours or overnight.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial crop of crystals will be enriched in the (R)-amine-L-tartrate diastereomer.

-

The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallizing it from a minimal amount of hot methanol. This process can be repeated until a constant optical rotation is achieved for the salt.

-

-

Liberation of the Free Amine:

-

Suspend the recrystallized diastereomeric salt in water.

-

Add 10% sodium hydroxide solution dropwise with stirring until the pH of the solution is >10.

-

Extract the liberated this compound with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Purification:

The final product can be further purified by vacuum distillation if necessary.

Workflow for Chiral Resolution:

References

Technical Guide: Synthesis and Preparation of (R)-(-)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a chiral intermediate of significant interest in the pharmaceutical industry. The primary focus of this document is the chemical resolution of the racemic mixture, which is a widely utilized and effective method for obtaining the desired enantiomer with high optical purity.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The most common and industrially viable method is the resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. Alternative approaches, though less detailed in the context of this specific molecule, include asymmetric synthesis from chiral precursors.

This guide will focus on the most robust and well-documented pathway:

-

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine : Preparation of the starting material for resolution.

-

Chiral Resolution : Separation of the racemic mixture to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

The preparation of the racemic starting material, 1-benzyl-3-aminopyrrolidine, can be achieved through a multi-step process commencing with readily available starting materials. A common route involves the formation of N-benzyl-3-pyrrolidinone, followed by a reduction to the corresponding amine.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

Step 1: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone

-

To a solution of sodium ethoxide in anhydrous toluene, add the crude product of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate dropwise at a temperature maintained at or below 40°C.

-

The reaction mixture is stirred at 35-40°C for approximately 9-10 hours.

-

Reaction progress is monitored by a suitable analytical method such as LC-MS.

Step 2: Synthesis of N-benzyl-3-pyrrolidinone [1]

-

The reaction mixture from the previous step is cooled to a temperature between -5°C and 0°C.

-

A mixture of concentrated hydrochloric acid and water is added dropwise, followed by stirring for 30-50 minutes.

-

The aqueous phase is separated and heated to reflux for 8-10 hours to facilitate hydrolysis.

-

After completion of the hydrolysis, the pH of the solution is adjusted to 12.0-13.0 with a solid base (e.g., potassium hydroxide).

-

The product is extracted with ethyl acetate, and the organic layer is dried.

-

The solvent is removed under reduced pressure, and the crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation, collecting the fraction at 145-150°C/6 mmHg.[1]

Step 3: Reduction to Racemic 1-Benzyl-3-aminopyrrolidine

A standard reduction method, such as using a hydride reducing agent (e.g., lithium aluminum hydride) in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran), can be employed to reduce the N-benzyl-3-pyrrolidinone to racemic 1-benzyl-3-aminopyrrolidine. The reaction is typically performed under anhydrous conditions and at a controlled temperature. Work-up involves quenching the excess reducing agent followed by extraction and purification of the amine.

Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

The most effective method for obtaining this compound is through the chemical resolution of the racemic mixture using a chiral resolving agent. Tartaric acid and its derivatives, particularly dibenzoyl-D-tartaric acid (D-DBTA), are highly effective for this purpose.[2] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation : Dissolve racemic 1-benzyl-3-aminopyrrolidine in a suitable organic solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Add a solution of the chiral resolving agent (e.g., D-tartaric acid or dibenzoyl-D-tartaric acid) in the same solvent to the amine solution. The molar ratio of the racemic amine to the resolving agent is typically between 1:0.5 and 1:1.2.[2]

-

Heat the mixture to a temperature between 50°C and 100°C with stirring (350-800 rpm) for a period of 0.5 to 2.0 hours to ensure complete salt formation.[2]

-

Crystallization : Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt. For the resolution with D-tartaric acid or its derivatives, the salt of the (R)-amine is typically less soluble.[2]

-

Isolation of the Diastereomeric Salt : Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Free Amine : Suspend the isolated diastereomeric salt in water and adjust the pH to a basic level (pH > 10) by adding an aqueous base solution (e.g., sodium hydroxide).

-

Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and resolution of 1-benzyl-3-aminopyrrolidine.

Table 1: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine Precursor

| Step | Product | Yield |

| 2 | N-benzyl-3-pyrrolidinone | 66.2 - 67.1% |

Data extracted from a representative synthesis.[1]

Table 2: Chiral Resolution of 1-Benzyl-3-aminopyrrolidine

| Resolving Agent | Molar Ratio (Amine:Agent) | Solvent | Yield of (R)-enantiomer | Optical Purity (e.e.) |

| D-Tartaric Acid derivative | 1:0.5 - 1:1.2 | Methanol/Ethanol | >75% | >98% |

Data based on a patented resolution process.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the key stages in the synthesis and resolution of this compound.

References

Spectroscopic Profile of (R)-(-)-1-Benzyl-3-aminopyrrolidine: A Technical Guide

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are included to assist researchers in replicating these analyses.

Molecular and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₁₆N₂ and a molecular weight of approximately 176.26 g/mol , possesses distinct structural features that give rise to a characteristic spectroscopic fingerprint.[1] The primary amine, the tertiary amine within the pyrrolidine ring, the chiral center at the C-3 position, and the aromatic benzyl group all contribute to its unique spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following tables summarize the predicted chemical shifts for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 3.50 | Multiplet | 1H | Pyrrolidine C3-H |

| ~ 2.80 - 2.20 | Multiplet | 4H | Pyrrolidine C2-H₂, C5-H₂ |

| ~ 2.10 - 1.50 | Multiplet | 2H | Pyrrolidine C4-H₂ |

| ~ 1.50 | Broad Singlet | 2H | Amine protons (-NH₂) |

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Data (Predicted)

The carbon NMR spectrum identifies the number of chemically distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary Aromatic Carbon (C-ipso) |

| ~ 129 - 127 | Aromatic Carbons (C₆H₅) |

| ~ 60 | Benzyl Carbon (-CH₂-Ph) |

| ~ 55 - 65 | Pyrrolidine Carbons (C2, C5) |

| ~ 50 | Pyrrolidine Carbon (C3) |

| ~ 35 | Pyrrolidine Carbon (C4) |

Note: Predicted values are based on typical chemical shift ranges for benzylic and pyrrolidine structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is interpreted from the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic)[6] |

| 2850 - 2950 | Strong | C-H stretch (aliphatic)[7] |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring)[6] |

| 1000 - 1200 | Strong | C-N stretch (amine) |

| 680 - 860 | Strong | C-H bend (aromatic, out-of-plane)[7] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[8]

| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium or Benzyl Cation)[9][10] |

| 85 | Moderate | [M - C₇H₇]⁺ (Pyrrolidine amine fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts.[11]

-

Filtration : Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard 1D proton (¹H) spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As this compound is a liquid, the neat sample technique is most direct.

-

Application : Place a single drop of the neat liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[12][13]

-

Film Creation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[14]

-

Data Acquisition :

-

Mount the plates in the spectrometer's sample holder.

-

Record a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., isopropanol) and store them in a desiccator.[13][15]

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[16]

-

Ionization : In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[18]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow for structural elucidation.

References

- 1. This compound, 99%, ee 99% | Fisher Scientific [fishersci.ca]

- 2. omicsonline.org [omicsonline.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. researchgate.net [researchgate.net]

- 14. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 18. benchchem.com [benchchem.com]

Technical Guide: Purity and Enantiomeric Excess of (R)-(-)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral building block of significant interest in pharmaceutical research and development. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the methods used to determine the chemical purity and enantiomeric excess of this compound. Detailed experimental protocols for Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented. Furthermore, this guide illustrates the synthetic pathway for its chiral resolution and the analytical workflows for its quality control.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of a variety of pharmaceutical compounds. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the specific stereochemistry of the 3-amino group is often crucial for biological activity. Therefore, ensuring high chemical purity and, most importantly, high enantiomeric excess is a mandatory requirement for its use in drug development. This guide outlines the analytical methodologies and presents typical specifications for this key chiral intermediate.

Data Presentation: Purity and Enantiomeric Excess Specifications

Commercial suppliers of this compound typically provide the following specifications, which are essential for quality control in a research and drug development setting.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98.5% to ≥99% | Gas Chromatography (GC) |

| Enantiomeric Excess (ee) | ≥99% | Chiral HPLC or NMR Spectroscopy |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

Experimental Protocols

The following sections provide detailed experimental protocols for the determination of chemical purity and enantiomeric excess of this compound.

Chemical Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the chemical purity of volatile and thermally stable compounds like this compound.

Objective: To quantify the percentage of this compound and detect any process-related impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-17 or equivalent)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

This compound sample

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol, HPLC grade)

-

Carrier gas: Helium or Nitrogen, high purity

-

FID gases: Hydrogen and Air, high purity

Procedure:

-

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

GC Conditions:

-

Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Detector Temperature (FID): 300 °C

-

-

Analysis: Inject the prepared sample solution into the GC system.

-

Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and accurately determining the enantiomeric excess. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Objective: To separate the (R) and (S) enantiomers of 1-Benzyl-3-aminopyrrolidine and calculate the enantiomeric excess of the (R)-enantiomer.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

This compound sample

-

Racemic 1-Benzyl-3-aminopyrrolidine (for method development and system suitability)

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol (IPA) or Ethanol (EtOH)

-

Amine modifier (e.g., Diethylamine - DEA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v) n-Hexane:Alcohol. Add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape and reduce tailing.

-

Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

-

HPLC Conditions:

-

Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: First, inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Then, inject the sample solution.

-

Data Processing: Integrate the peak areas of the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

Enantiomeric Excess Determination by NMR Spectroscopy using a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Objective: To resolve the signals of the (R) and (S) enantiomers in the ¹H NMR spectrum and calculate the enantiomeric excess.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

This compound sample

-

Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a derivative.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.

-

Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

-

Gently shake the tube to ensure complete dissolution and complex formation.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

-

-

Data Processing:

-

Process the NMR spectrum (phasing, baseline correction).

-

Identify a proton signal of the analyte that is well-resolved into two separate signals for the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.

-

Carefully integrate the two resolved signals corresponding to the (R) and (S) enantiomers.

-

-

Calculation: Calculate the enantiomeric excess using the integrated areas:

% ee = [(Integral(R) - Integral(S)) / (Integral(R) + Integral(S))] x 100

Where Integral(R) is the integration value of the signal corresponding to the (R)-enantiomer complex and Integral(S) is for the (S)-enantiomer complex.

Mandatory Visualizations

Synthesis Pathway: Chiral Resolution

The enantiomerically pure this compound is often obtained through the chiral resolution of a racemic mixture. A common method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Caption: Chiral resolution of racemic 1-benzyl-3-aminopyrrolidine.

Experimental Workflow: Purity and Enantiomeric Excess Analysis

This workflow diagram illustrates the logical sequence of analytical tests performed to ensure the quality of this compound.

Caption: Quality control workflow for this compound.

Conclusion

The reliable determination of chemical purity and enantiomeric excess of this compound is paramount for its application in the pharmaceutical industry. This guide has provided detailed protocols for the most common and effective analytical techniques: GC for purity assessment, and Chiral HPLC and NMR spectroscopy for the determination of enantiomeric excess. The provided workflows and synthesis pathway illustration offer a comprehensive overview for researchers and drug development professionals, ensuring the quality and consistency of this critical chiral building block. Adherence to these or similarly validated methods is essential for advancing drug candidates from discovery to clinical development.

Technical Guide to the Material Safety Data Sheet for (R)-(-)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of (R)-(-)-1-Benzyl-3-aminopyrrolidine. It is intended to serve as an in-depth resource, supplementing standard Material Safety Data Sheets (MSDS) with detailed experimental context and procedural insights relevant to a research and development setting.

Chemical and Physical Properties

This compound is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceutical agents. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 114715-39-8 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 278-279 °C |

| Density | 1.064 g/mL at 25 °C |

| Refractive Index | n20/D 1.5450 |

| Flash Point | >230 °F (>110 °C) |

| Solubility | Slightly soluble in water |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Experimental Protocols for Toxicological Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels.

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information. In the absence of data, a starting dose of 300 mg/kg is used.[1]

-

Sighting Study: A preliminary sighting study is conducted with a single animal to determine the appropriate starting dose for the main study.

-

Main Study: A group of five female animals is dosed at the selected starting level. The outcome for this group determines the subsequent steps:

-

If no mortality or evident toxicity is observed, the next higher fixed dose level is used in another group of animals.

-

If mortality is observed, the next lower fixed dose level is used.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

-

Endpoint: The test allows for the classification of the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2]

Methodology:

-

Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model is used. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.[2]

-

Test Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The exposure period is typically 60 minutes.

-

Following exposure, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

-

-

Viability Assessment: Cell viability is measured using the MTT assay. The tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

-

Data Analysis: The amount of formazan produced is quantified by measuring its optical density after extraction from the tissue. The viability of the treated tissue is expressed as a percentage of the viability of the negative control tissue.

-

Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced to 50% or less of the negative control.[3]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Animal Selection: A single, healthy young adult albino rabbit is used for the initial test.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[4]

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[4]

-

Endpoint: The scores from the observations are used to classify the substance based on the severity and reversibility of the eye damage.

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not extensively documented in publicly available literature, its structural similarity to other pyrrolidine derivatives suggests potential interactions with various biological systems. Pyrrolidine-containing compounds have been identified as antagonists of the chemokine receptor CXCR4.[5][6] The CXCR4 signaling pathway plays a crucial role in cell migration, proliferation, and survival.

References

- 1. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemokine receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Pathway from Idea to Regulatory Approval: Examples for Drug Development - Conflict of Interest in Medical Research, Education, and Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine: Commercial Availability, Pricing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a critical chiral building block in pharmaceutical research and development. This document details its commercial suppliers, current pricing, and key technical specifications. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the development of bioactive molecules, particularly Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.

Commercial Suppliers and Pricing

This compound is readily available from a variety of commercial suppliers. The pricing is quantity-dependent, with significant price breaks for bulk orders. Below is a summary of prominent suppliers and their indicative pricing. Please note that prices are subject to change and may vary based on institutional contracts.

| Supplier | Product Number(s) | Purity/Grade | Quantity | Indicative Price (USD) |

| Thermo Fisher Scientific | L1969006 | 99%, ee 99% | 5 g | $150.65 (Online Exclusive)[1] |

| L1969003 | 99%, ee 99% | 1 g | - | |

| Fisher Scientific | AAL1969003 | 99%, ee 99% (Thermo Scientific Chemicals) | 1 g | $99.58[2] |

| AAL1969006 | 99%, ee 99% (Thermo Scientific Chemicals) | 5 g | $294.81[2] | |

| A117310G | 98.0+% (TCI America) | 10 g | $227.41[3] | |

| A117325G | 98.0+% (TCI America) | 25 g | $428.73[3] | |

| Sigma-Aldrich | - | 95% | - | Pricing not publicly listed |

| Chem-Impex | - | ≥ 97% (GC) | - | Pricing not publicly listed |

Technical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is compiled from various supplier technical data sheets.

| Property | Value |

| CAS Number | 114715-39-8 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol [2] |

| Appearance | Clear colorless to yellow liquid[1] |

| Purity (Typical) | ≥98.5% (GC)[1] |

| Enantiomeric Excess (ee) | ≥99% |

| Density | ~1.02 g/mL |

| Refractive Index | ~1.5410-1.5450 @ 20°C[1] |

| Solubility | Slightly soluble in water. |

Experimental Protocols

Synthesis of this compound via Racemic Resolution

The following protocol is adapted from a patented method for the preparation of this compound from its racemic mixture using a chiral resolving agent.[4]

Materials:

-

Racemic 1-benzyl-3-aminopyrrolidine

-

Tartaric acid hydrate (or a derivative thereof)

-

Organic solvent (e.g., methanol, ethanol)

-

Water

-

Base (e.g., sodium hydroxide, potassium hydroxide)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve racemic 1-benzyl-3-aminopyrrolidine and the resolving agent (tartaric acid hydrate or its derivative) in an organic solvent. The molar ratio of the racemic amine to the resolving agent should be between 1:0.5 and 1:1.2.

-

Heating and Stirring: Heat the mixture to a temperature between 50-100°C with constant stirring for 0.5-2.0 hours.

-

Crystallization: Gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt.

-

Filtration: Isolate the crystalline salt by filtration.

-

Liberation of the Chiral Amine: Dissolve the isolated crystalline salt in a solvent such as water or an alcohol. Neutralize the solution with a base to liberate the free (R)-1-benzyl-3-aminopyrrolidine.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting product, for example, by distillation, to obtain the desired this compound.

Application in the Synthesis of a DPP-IV Inhibitor Analog

This compound is a key building block in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. The following is a representative, generalized protocol for the synthesis of a DPP-IV inhibitor analog, based on common synthetic strategies in the field.

Materials:

-

This compound

-

A suitable carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride)

-

A coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

An appropriate solvent (e.g., dichloromethane, DMF)

Procedure:

-

Amide Coupling Reaction:

-

If using a carboxylic acid: In a reaction flask, dissolve the carboxylic acid in a suitable solvent. Add the coupling agent and a non-nucleophilic base, and stir for a short period to activate the acid.

-

To the activated acid (or if starting with an acyl chloride/anhydride), add a solution of this compound in the same solvent dropwise at a controlled temperature (often 0°C to room temperature).

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to yield the desired DPP-IV inhibitor analog.

Visualizations

Synthetic Pathway for this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for DPP-IV Inhibitor Synthesis

Caption: Workflow for DPP-IV inhibitor synthesis.

References

- 1. L19690.06 [thermofisher.com]

- 2. This compound, 99%, ee 99% | Fisher Scientific [fishersci.ca]

- 3. (3R)-(-)-1-Benzyl-3-aminopyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (3R)-1-(Phenylmethyl)-3-pyrrolidinamine: A Key Chiral Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine, a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is integral to the biological activity of several drug candidates, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in the exploration of muscarinic acetylcholine receptor antagonists for neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (3R)-1-(phenylmethyl)-3-pyrrolidinamine and its key synonyms. It includes detailed experimental protocols for its synthesis and for relevant biological assays, alongside a summary of available quantitative data and visualizations of associated signaling pathways to support further research and development.

Chemical Identity and Properties

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine is a chiral amine with a pyrrolidine core. The stereochemistry at the 3-position is crucial for its application in asymmetric synthesis.

Key Synonyms:

-

(R)-(-)-1-Benzyl-3-aminopyrrolidine

-

(3R)-1-Benzylpyrrolidin-3-amine

-

(3R)-1-(Phenylmethyl)pyrrolidin-3-amine

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 114715-39-8 |

| Appearance | Clear colourless to yellow liquid |

| IUPAC Name | (3R)-1-benzylpyrrolidin-3-amine |

| InChI Key | HBVNLKQGRZPGRP-LLVKDONJSA-N |

| SMILES | N[C@@H]1CCN(CC2=CC=CC=C2)C1 |

Biological Significance and Applications

The primary significance of (3R)-1-(phenylmethyl)-3-pyrrolidinamine lies in its role as a key chiral intermediate in the synthesis of pharmacologically active molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a crucial precursor in the synthesis of Dutogliptin , a potent and selective DPP-4 inhibitor investigated for the treatment of type 2 diabetes mellitus.[1] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[2] By inhibiting DPP-4, dutogliptin increases the levels of active GLP-1, leading to improved glycemic control.[1]

Muscarinic Acetylcholine Receptor Antagonists

Derivatives of the pyrrolidine scaffold found in (3R)-1-(phenylmethyl)-3-pyrrolidinamine have been explored as antagonists for muscarinic acetylcholine receptors (mAChRs).[3] These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems.[4] Antagonists of specific mAChR subtypes, such as M1 and M5, are being investigated for the treatment of various neurological and psychiatric disorders.[5]

Experimental Protocols

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

A common route to the racemic precursor involves the reduction of a corresponding oxime or the reductive amination of a ketone. A representative protocol for the synthesis of the related N-benzyl-3-pyrrolidone, a precursor to the amine, is outlined below.

Protocol 1: Synthesis of N-Benzyl-3-pyrrolidone [6]

-

Synthesis of Ethyl 3-benzylaminopropionate: To a reactor under mechanical stirring, add benzylamine. While maintaining the temperature at ≤30 °C, add ethyl acrylate dropwise. After the addition is complete, maintain the temperature at 30-40 °C and continue stirring for 14-16 hours. Monitor the reaction by gas chromatography. Upon completion, distill the reaction mixture to remove excess benzylamine and collect the product, ethyl 3-benzylaminopropionate.

-

Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: React the ethyl 3-benzylaminopropionate with diethyl oxalate.

-

Cyclization to N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: In a reactor with dry toluene, add sodium ethoxide with stirring. Control the temperature at ≤40 °C and add the crude product from the previous step. Maintain the reaction at 35-40 °C for 9-10 hours, monitoring by LC-MS.

-

Hydrolysis and Decarboxylation to N-benzyl-3-pyrrolidone: Cool the reaction mixture to -5 to 0 °C and add a mixture of concentrated hydrochloric acid and water dropwise. After stirring, separate the aqueous phase and heat at reflux for 8-10 hours. After hydrolysis is complete, adjust the pH to 12.0-13.0 with solid sodium hydroxide or potassium hydroxide and extract with ethyl acetate. Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

The resulting N-benzyl-3-pyrrolidone can then be converted to racemic 1-benzyl-3-aminopyrrolidine through reductive amination.

Chiral Resolution of 1-Benzyl-3-aminopyrrolidine

The separation of the racemic mixture to isolate the desired (3R)-enantiomer is a critical step. This is commonly achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[7]

Protocol 2: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA) [8]

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-benzyl-3-aminopyrrolidine in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

-

In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in the same solvent system, with gentle heating if necessary.

-

Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.

-

-

Fractional Crystallization:

-

Allow the mixture to stir at room temperature. The diastereomeric salt of the (3R)-amine with (+)-DBTA is typically less soluble and will begin to crystallize.

-

The crystallization process can be encouraged by cooling the mixture. Allow the crystallization to proceed for several hours to overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.

-

Dry the crystalline salt.

-

-

Liberation of the Free (3R)-Amine:

-

Suspend the dried diastereomeric salt in water.

-

While stirring, slowly add a 50% sodium hydroxide solution until the salt dissolves completely and the solution is strongly basic (pH > 12).

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated (3R)-1-(phenylmethyl)-3-pyrrolidinamine with an organic solvent such as dichloromethane or diethyl ether (perform the extraction three times).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

To evaluate the biological activity of (3R)-1-(phenylmethyl)-3-pyrrolidinamine or its derivatives as DPP-4 inhibitors, a fluorometric assay can be employed.[9]

Protocol 3: In Vitro DPP-4 Inhibition Screening Assay

-

Reagent Preparation:

-

Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Prepare a stock solution of the fluorogenic substrate, H-Gly-Pro-AMC (aminomethylcoumarin), in the assay buffer.

-

Prepare a solution of human recombinant DPP-4 enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound, (3R)-1-(phenylmethyl)-3-pyrrolidinamine, in the assay buffer. A known DPP-4 inhibitor, such as Sitagliptin, should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the assay buffer, the DPP-4 enzyme solution, and either the test compound solution or the positive control. Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Quantitative Data

Table 2: Bioactivity of Selected Pyrrolidine-Based DPP-4 Inhibitors

| Compound | Target | Assay Type | Activity (IC₅₀) | Reference |

| 2-benzylpyrrolidine derivative | DPP-4 | In vitro inhibition | 0.3 ± 0.03 µM | |

| 4-benzylpiperidine derivative | DPP-4 | In vitro inhibition | 1.6 ± 0.04 µM | |

| Sitagliptin (reference) | DPP-4 | In vitro inhibition | 18 nM |

Signaling Pathways

DPP-4 Inhibition Signaling Pathway

The inhibition of DPP-4 by compounds derived from (3R)-1-(phenylmethyl)-3-pyrrolidinamine, such as Dutogliptin, leads to an increase in the levels of active GLP-1. This potentiates the insulin secretion pathway in pancreatic β-cells.

Caption: DPP-4 Inhibition Signaling Pathway.

Muscarinic Acetylcholine Receptor (GPCR) Signaling

Derivatives of (3R)-1-(phenylmethyl)-3-pyrrolidinamine can act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes typically couple to Gq proteins, leading to the activation of phospholipase C.

Caption: Muscarinic Acetylcholine Receptor (Gq) Signaling Pathway.

Conclusion

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine is a valuable and versatile chiral building block in medicinal chemistry. Its stereodefined structure is essential for the development of targeted therapeutics, particularly in the areas of metabolic and neurological diseases. The provided synthetic and analytical protocols, along with the elucidation of relevant signaling pathways, offer a solid foundation for researchers and drug development professionals to further explore the potential of this important chemical entity. Future research may focus on discovering novel biological targets for derivatives of this scaffold and optimizing their pharmacokinetic and pharmacodynamic properties.

References

- 1. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. oatext.com [oatext.com]

- 9. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-(-)-1-Benzyl-3-aminopyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyl-3-aminopyrrolidine serves as a versatile chiral building block in the field of asymmetric synthesis. Its inherent chirality and functional groups make it an ideal starting material for the synthesis of more complex chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, enabling the selective synthesis of desired enantiomers—a critical aspect in drug discovery and development.

This document provides detailed application notes and protocols for the use of organocatalysts derived from this compound, focusing on their application in asymmetric Michael and sulfa-Michael additions.

Overview of this compound in Asymmetric Catalysis

This compound is not typically used directly as a catalyst. Instead, its primary amine functionality is readily derivatized to create sophisticated chiral organocatalysts. The pyrrolidine scaffold provides a rigid and predictable chiral environment, which is essential for effective stereocontrol. The benzyl group on the nitrogen atom offers steric bulk and can be involved in non-covalent interactions within the catalytic transition state, further influencing stereoselectivity.

Commonly synthesized derivatives include chiral thiourea and squaramide catalysts. These bifunctional catalysts possess both a hydrogen-bond donating moiety (the thiourea or squaramide group) and a Lewis basic site (often the pyrrolidine nitrogen or another incorporated amine), allowing them to activate both the electrophile and the nucleophile simultaneously.

Application in Asymmetric Sulfa-Michael Addition

Organocatalysts derived from this compound have proven to be highly effective in promoting the asymmetric conjugate addition of thiols to nitroolefins (sulfa-Michael addition). This reaction is a powerful tool for the formation of chiral β-aminosulfides, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis of a Chiral Thiourea Organocatalyst

A key organocatalyst for this transformation is the N-3,5-bis(trifluoromethyl)phenyl thiourea derivative of (R)-1-benzyl-3-aminopyrrolidine.

Caption: Synthesis of the chiral thiourea organocatalyst.

Quantitative Data for Asymmetric Sulfa-Michael Addition

The thiourea organocatalyst derived from this compound demonstrates high efficiency in the asymmetric sulfa-Michael addition of various aliphatic thiols to nitroolefins and nitrodienes.

| Entry | Nitroalkene/Nitrodiene | Thiol | Yield (%) | ee (%) |